molecular formula C22H26N2O7 B2591948 Thalidomide-O-C8-COOH CAS No. 2225148-51-4

Thalidomide-O-C8-COOH

Katalognummer B2591948
CAS-Nummer: 2225148-51-4
Molekulargewicht: 430.457
InChI-Schlüssel: JDVPWEYIVOQCDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thalidomide-O-C8-COOH is a Thalidomide-based Cereblon ligand used in the recruitment of CRBN protein . It can be connected to the ligand for protein by a linker to form PROTACs . This product is ready for conjugation to target proteins for PROTAC R&D .


Molecular Structure Analysis

Thalidomide-O-C8-COOH is a Thalidomide-based Cereblon ligand . It contains a cereblon ligand, an alkylC8 chain, and a terminal carboxylic acid . The molecular weight is 430.45 and the formula is C22H26N2O7 .


Physical And Chemical Properties Analysis

Thalidomide-O-C8-COOH has a molecular weight of 430.45 and the formula is C22H26N2O7 . Unfortunately, the specific physical and chemical properties of Thalidomide-O-C8-COOH are not detailed in the available resources.

Wissenschaftliche Forschungsanwendungen

Thalidomide and Disease Treatment

Immunomodulatory and Anti-inflammatory Effects

Thalidomide has demonstrated promise in treating a variety of diseases due to its immunomodulatory and anti-inflammatory properties. Notably, it has been investigated for potential therapeutic uses in conditions such as HIV/AIDS, rheumatoid arthritis, Crohn's disease, and multiple myeloma. Thalidomide affects cytokine modulation, particularly tumor necrosis factor-alpha (TNF-α), and balances lymphocyte subsets, which contributes to its therapeutic effects across these conditions (Matthews & McCoy, 2003).

Anti-angiogenic Properties

Thalidomide's anti-angiogenic properties have been harnessed in the treatment of cancers and conditions requiring the inhibition of blood vessel growth. These effects are mediated through the modulation of vascular endothelial growth factor (VEGF) levels and the expression of related proteins involved in angiogenesis and cell proliferation (Mercurio et al., 2017).

Investigational Uses and Mechanisms

Mechanism of Action in Immunomodulation

Thalidomide induces apoptosis in human monocytes through a cytochrome c-dependent pathway, independent of CD95/CD95 ligand, TNF-RI, and TRAIL-R1 pathways. This process involves the inhibition of AKT-1 kinase, mitochondrial release of cytochrome c, and activation of caspase-9 and caspase-3, highlighting a complex immunomodulatory mechanism that could contribute to its therapeutic effects (Gockel et al., 2004).

Development of Thalidomide Analogs

Research on thalidomide analogs aims to enhance therapeutic efficacy while minimizing toxicity. These efforts include the synthesis of configurationally stable analogs, such as 4-trifluoromethyl thalidomide, which are expected to maintain biological activity with reduced side effects, offering a pathway to new thalidomide-based pharmaceuticals (Soloshonok et al., 2009).

Safety and Hazards

The major toxicities of Thalidomide, which Thalidomide-O-C8-COOH is based on, are birth defects, sensorimotor peripheral neuropathy, somnolence, rash, fatigue, and constipation. Less common side effects include deep venous thrombosis, Stevens-Johnson syndrome, elevated liver enzymes, malaise, and peripheral edema .

Zukünftige Richtungen

Thalidomide and its analogues have shown promising results in phase III clinical trials . Ongoing and future trials may provide further insights into the current role of Thalidomide-O-C8-COOH, especially by comparing Thalidomide-containing regimens with protocols based on newer-generation IMiDs and by investigating Thalidomide-O-C8-COOH’s association with novel therapies .

Eigenschaften

IUPAC Name

9-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxynonanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O7/c25-17-12-11-15(20(28)23-17)24-21(29)14-8-7-9-16(19(14)22(24)30)31-13-6-4-2-1-3-5-10-18(26)27/h7-9,15H,1-6,10-13H2,(H,26,27)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVPWEYIVOQCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.